molecular formula C16H15Cl3O3S B14683025 Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate CAS No. 37610-59-6

Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate

Katalognummer: B14683025
CAS-Nummer: 37610-59-6
Molekulargewicht: 393.7 g/mol
InChI-Schlüssel: MBPRHXIXYXFOTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate typically involves multiple steps. The starting materials often include benzenemethanol and 2-chloro-alpha-(1,1-dichloroethyl)- compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol: A simpler compound with similar aromatic properties.

    2-Chloro-alpha-(1,1-dichloroethyl)benzene: Shares the chloro and dichloroethyl groups.

    4-Methylbenzenesulfonate: Contains the sulfonate group, similar to the target compound.

Uniqueness

Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

37610-59-6

Molekularformel

C16H15Cl3O3S

Molekulargewicht

393.7 g/mol

IUPAC-Name

[2,2-dichloro-1-(2-chlorophenyl)propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15Cl3O3S/c1-11-7-9-12(10-8-11)23(20,21)22-15(16(2,18)19)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3

InChI-Schlüssel

MBPRHXIXYXFOTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(C)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.